![molecular formula C11H17NO4 B2768137 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid CAS No. 1258652-53-7](/img/structure/B2768137.png)
2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid” is a chemical compound with the molecular formula C11H17NO4 . It is used in research and has a molecular weight of 227.26 .
Synthesis Analysis
The synthesis of this compound involves the α-lithiation and carboxylation of tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate . The N-Protection of the compound with di-tert-butyl dicarbonate (Boc 2 O) affords a compound which carries two different ester groups, one of which can be selectively hydrolyzed under a basic condition .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(6)8(12)9(13)14/h6-8H,4-5H2,1-3H3, (H,13,14)/t6-,7-,8-/m1/s1 .Chemical Reactions Analysis
The compound undergoes a series of reactions during its synthesis. It involves the α-lithiation and carboxylation of tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate . The N-Protection of the compound with di-tert-butyl dicarbonate (Boc 2 O) affords a compound which carries two different ester groups, one of which can be selectively hydrolyzed under a basic condition .Physical And Chemical Properties Analysis
The compound has a molecular weight of 227.26 . It is a solid at room temperature . The melting point of the compound is between 133 - 134 degrees Celsius .Scientific Research Applications
- Synthesis and Stereoselectivity Researchers have explored the synthesis of stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, an analog to our compound of interest. They emphasize obtaining pure cis or trans acid and employ optical resolution methods for stereoisomer separation.
- Enantiomer Synthesis Scientists have investigated the preparation of both enantiomers of cis-(2-aminocyclobutyl)acetic acid, structurally similar to our compound. Efficient synthetic routes were established, highlighting the role of stereoselectivity in creating conformationally restricted analogs.
- Cyclodimerization Reactions A related compound, (3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dienylidene)acetic acid, was studied for its cyclodimerization behavior. Insights from this research contribute to understanding similar structures.
- Biochemical Studies In a biochemical context, cis- and trans-4-hydroxycyclohexylacetic acid were identified in the urine of a child with transient tyrosinemia. This highlights their metabolic significance and potential diagnostic value.
- Application in Fragrance Synthesis Similar compounds have been explored for fragrance synthesis. The preference for cis-isomers due to their stronger odorant properties was noted.
- Peptide Synthesis The tert-butyloxycarbonyl group in amino acid and peptide derivatives plays a crucial role in peptide synthesis and analysis.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-7(9(13)14)6-4-8(6)12/h6-8H,4-5H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTQQTUDFXUEEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid | |
CAS RN |
1258652-53-7 |
Source
|
Record name | 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.